2,3-Dimethoxyphenylacetylene

Physical property differentiation Handling and formulation Positional isomer comparison

2,3-Dimethoxyphenylacetylene (CAS: 171087-99-3; molecular formula C10H10O2; molecular weight 162.19 g/mol) is an aromatic terminal alkyne characterized by two methoxy groups positioned ortho (2,3-positions) on the phenyl ring relative to the ethynyl substituent. This compound serves as a versatile building block in organic synthesis, with the terminal alkyne moiety enabling participation in Sonogashira cross-coupling, Glaser-Eglinton coupling, and click chemistry (CuAAC) reactions, while the ortho-dimethoxy substitution pattern imparts distinct electronic and steric properties compared to its meta- or para-substituted positional isomers.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 171087-99-3
Cat. No. B176307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyphenylacetylene
CAS171087-99-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C#C
InChIInChI=1S/C10H10O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h1,5-7H,2-3H3
InChIKeyVWFQXDQOONOJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyphenylacetylene (CAS 171087-99-3) Procurement Guide: Sourcing the Ortho-Dimethoxy Aromatic Alkyne Building Block


2,3-Dimethoxyphenylacetylene (CAS: 171087-99-3; molecular formula C10H10O2; molecular weight 162.19 g/mol) is an aromatic terminal alkyne characterized by two methoxy groups positioned ortho (2,3-positions) on the phenyl ring relative to the ethynyl substituent [1]. This compound serves as a versatile building block in organic synthesis, with the terminal alkyne moiety enabling participation in Sonogashira cross-coupling, Glaser-Eglinton coupling, and click chemistry (CuAAC) reactions, while the ortho-dimethoxy substitution pattern imparts distinct electronic and steric properties compared to its meta- or para-substituted positional isomers . The compound is synthesized starting from commercially available 2,3-dimethoxybenzaldehyde or catechol derivatives and is typically supplied as a research-grade intermediate for laboratory-scale applications [2].

Why 2,3-Dimethoxyphenylacetylene Cannot Be Replaced by 3,4- or 2,5-Positional Isomers in Demanding Synthetic Applications


Positional isomerism in dimethoxyphenylacetylene compounds is not a trivial substitution matter. The ortho-relationship between the two methoxy groups in the 2,3-isomer creates a unique electron density distribution on the aromatic ring that differs fundamentally from the 3,4-isomer (where methoxy groups are para to each other relative to the ethynyl-bearing carbon) or the 2,5-isomer [1]. The 2,3-dimethoxy substitution pattern generates a chelating oxygen-oxygen arrangement that serves as a catechol precursor upon demethylation, a functionality absent in other isomers . Furthermore, the physical form differs markedly between isomers: 2,3-Dimethoxyphenylacetylene is a liquid at room temperature (with no reported melting point in standard databases), whereas 3,4-Dimethoxyphenylacetylene is a crystalline solid with a melting point of 76°C [1]. This phase difference directly impacts handling, formulation, and reaction medium compatibility during procurement and experimental design.

2,3-Dimethoxyphenylacetylene Evidence Guide: Quantitative Differentiation from Positional Isomers and Structural Analogs


Phase State Differentiation: 2,3-Dimethoxyphenylacetylene vs. 3,4-Dimethoxyphenylacetylene Physical Form Comparison

2,3-Dimethoxyphenylacetylene exists as a liquid at room temperature, whereas its positional isomer 3,4-Dimethoxyphenylacetylene is a crystalline solid with a reported melting point of 76°C [1][2]. The 2,3-isomer database entries consistently show no melting point value (field left blank), while the 3,4-isomer is explicitly characterized as a solid [1][2]. This phase difference arises from the ortho- versus para-relative positioning of the methoxy groups, which alters intermolecular packing efficiency and crystal lattice energy.

Physical property differentiation Handling and formulation Positional isomer comparison

Predicted Boiling Point Differential: 2,3-Dimethoxyphenylacetylene vs. 3,4-Dimethoxyphenylacetylene

Predicted boiling points show a measurable difference between the two positional isomers. 2,3-Dimethoxyphenylacetylene has a predicted boiling point of 244.2±30.0°C at 760 mmHg [1], while 3,4-Dimethoxyphenylacetylene is reported with a predicted boiling point of 234.9±30.0°C at 760 mmHg [2]. The approximately 9°C difference in predicted normal boiling point, although within overlapping uncertainty ranges, suggests subtle but potentially meaningful differences in vapor pressure and purification behavior.

Purification optimization Thermal stability Distillation parameters

Chelating Ligand Precursor Functionality: 2,3-Dimethoxyphenylacetylene as a Catechol Synthon

2,3-Dimethoxyphenylacetylene (compound 17 in the referenced synthesis) is specifically employed as a building block for the construction of linear oligo(catechol) ligands via coupling reactions including Wurtz, Glaser-Eglinton, and Stephens-Castro protocols . The ortho-arrangement of the two methoxy groups enables subsequent demethylation to reveal a catechol (1,2-dihydroxybenzene) unit, a bidentate metal-binding motif that is essential for helicate self-assembly . The 3,4-isomer (para-dimethoxy substitution) cannot generate the same catechol chelation geometry upon deprotection and is therefore unsuitable as a replacement for this specific application class.

Oligo(catechol) ligands Metal-directed self-assembly Helicate chemistry

CAS Registry-Specific Structural Identity: Preventing Procurement Errors via InChI-Confirmed Differentiation

2,3-Dimethoxyphenylacetylene (CAS 171087-99-3; IUPAC name: 1-ethynyl-2,3-dimethoxybenzene) is structurally distinct from 3,4-Dimethoxyphenylacetylene (CAS 4302-52-7; IUPAC name: 4-ethynyl-1,2-dimethoxybenzene) [1]. The two compounds share identical molecular formula (C10H10O2) and molecular weight (162.19 g/mol) but differ in substitution pattern, which is unambiguously encoded in their distinct CAS numbers and IUPAC nomenclature [1]. Database synonym lists for each compound remain mutually exclusive; no authoritative source lists the two CAS numbers as interchangeable or equivalent [1].

CAS registry verification Structural authentication Procurement accuracy

2,3-Dimethoxyphenylacetylene: Validated Application Scenarios Based on Documented Evidence


Synthesis of Oligo(catechol) Ligands for Metal-Directed Helicate Self-Assembly

2,3-Dimethoxyphenylacetylene is employed as a key building block (designated compound 17) in the multi-step synthesis of linear oligo(catechol) systems . The ortho-dimethoxy substitution enables subsequent demethylation to unmask catechol (1,2-dihydroxybenzene) units that function as bidentate metal-binding sites. These oligo(catechol) ligands undergo metal-directed self-assembly to form helical supramolecular architectures (helicates) . This application is specific to the 2,3-isomer; the 3,4-isomer cannot generate the required 1,2-diol chelation geometry and is therefore unsuitable for this synthetic route.

Sonogashira and Glaser-Eglinton Cross-Coupling Precursor for Extended π-Conjugated Systems

The terminal alkyne functionality of 2,3-dimethoxyphenylacetylene enables its participation in palladium-catalyzed Sonogashira coupling and copper-mediated Glaser-Eglinton homo-coupling reactions . In the context of oligo(catechol) ligand synthesis, these coupling methodologies are used to connect multiple 2,3-dimethoxyphenyl units via alkyne linkages, generating extended conjugated spacers between metal-binding sites . The ortho-dimethoxy substitution pattern provides enhanced electron density at the alkyne terminus relative to unsubstituted phenylacetylene (class-level inference based on established methoxy group electron-donating effects), potentially affecting coupling reaction kinetics.

Click Chemistry (CuAAC) Scaffold for Triazole-Containing Compound Libraries

2,3-Dimethoxyphenylacetylene has been utilized as an alkyne component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazole linkages . This reactivity profile positions the compound as a building block for constructing triazole-containing molecular libraries, where the 2,3-dimethoxyphenyl moiety contributes electron density and steric properties distinct from unsubstituted or mono-substituted phenylacetylenes. The liquid physical state of the 2,3-isomer facilitates precise volumetric dispensing in parallel synthesis workflows, an advantage over solid 3,4-isomer alternatives that require weighing or pre-dissolution.

Stephens-Castro Coupling for Extended Alkyne-Bridged Architectures

The compound is compatible with Stephens-Castro coupling methodology as part of the oligo(catechol) ligand synthetic toolkit . This copper-catalyzed coupling of terminal alkynes with aryl iodides enables the construction of diarylacetylene structural motifs. The ortho-dimethoxy substitution pattern on the phenyl ring influences both the electronic activation of the alkyne coupling partner and the steric environment around the reaction center (class-level inference based on ortho-substituent effects), factors that may affect coupling yields and regioselectivity relative to unsubstituted phenylacetylene.

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